molecular formula C16H16BrN3O4S B4715964 5-bromo-N-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}nicotinamide

5-bromo-N-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}nicotinamide

Cat. No. B4715964
M. Wt: 426.3 g/mol
InChI Key: LQSBEMNXXORJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}nicotinamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of nicotinamide-based inhibitors, which have been shown to exhibit potent inhibitory effects against various enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}nicotinamide involves its ability to bind to the active site of enzymes and receptors, thereby blocking their activity. This compound has been shown to form covalent bonds with the cysteine residues in the active site of carbonic anhydrase IX, leading to the inhibition of its activity. Similarly, this compound has been shown to bind to the kinase domain of AXL, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific enzyme or receptor that it inhibits. For example, the inhibition of carbonic anhydrase IX has been shown to lead to a decrease in the acidity of the tumor microenvironment, which can inhibit tumor growth and metastasis. Similarly, the inhibition of AXL has been shown to lead to a decrease in cell proliferation, migration, and invasion, which can inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}nicotinamide in lab experiments is its potent inhibitory effects against various enzymes and receptors. This compound has been shown to exhibit high selectivity and potency against its targets, making it a valuable tool for studying their biological functions. However, one of the main limitations of using this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental setups.

Future Directions

There are several future directions for the study of 5-bromo-N-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}nicotinamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Another area of research is the identification of new targets for this compound, which can expand its therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies is another area of research that can enhance its efficacy and reduce its limitations.

Scientific Research Applications

5-bromo-N-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}nicotinamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an inhibitor of various enzymes and receptors. For example, this compound has been shown to exhibit potent inhibitory effects against the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Additionally, this compound has been shown to inhibit the activity of the receptor tyrosine kinase AXL, which is involved in the development and progression of various cancers.

properties

IUPAC Name

5-bromo-N-[(3,4,5-trimethoxyphenyl)carbamothioyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O4S/c1-22-12-5-11(6-13(23-2)14(12)24-3)19-16(25)20-15(21)9-4-10(17)8-18-7-9/h4-8H,1-3H3,(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSBEMNXXORJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=S)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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